1,4-Dioxepan-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Dioxepan-2-ylmethanol is an organic compound with the molecular formula C₆H₁₂O₃ It is a cyclic ether with a hydroxymethyl group attached to the second carbon of the dioxepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dioxepan-2-ylmethanol can be synthesized through the regioselective oxidation of 3-(2-hydroxyethoxy)propan-1-ol. Under basic conditions, when 3-(2-hydroxyethoxy)propan-1-ol is oxidized using oxoammonium salts, a quantitative oxidative esterification occurs, resulting in a regioselective lactone ring closure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including the use of appropriate reagents and catalysts to achieve the desired product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxepan-2-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Oxoammonium salts are commonly used for the oxidation of this compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted ethers and other functionalized compounds.
Scientific Research Applications
1,4-Dioxepan-2-ylmethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 1,4-Dioxepan-2-ylmethanol involves its interaction with various molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. Specific molecular targets and pathways depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxepan-2-one: A lactone derivative with similar structural features.
1,5-Dioxepan-2-one: Another lactone with a different ring size but similar reactivity.
Uniqueness
1,4-Dioxepan-2-ylmethanol is unique due to its specific ring structure and the presence of a hydroxymethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of specialized compounds and materials.
Biological Activity
1,4-Dioxepan-2-ylmethanol is a compound characterized by its unique dioxepane ring structure. Understanding its biological activity is crucial for potential applications in pharmacology and organic synthesis. This article reviews the biological properties of this compound, focusing on its interactions with biological targets, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features a dioxepane ring, which contributes to its reactivity and biological interactions. The presence of hydroxyl groups allows for hydrogen bonding with various biomolecules.
Biological Activity
Mechanism of Action
The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes within biological systems. The hydroxyl groups can form hydrogen bonds with active sites on enzymes or receptors, potentially leading to inhibition or modulation of their activities.
Table 1: Biological Targets and Activities
Biological Target | Activity | Reference |
---|---|---|
Enzymes | Inhibition of enzymatic activity | |
Receptors | Modulation of receptor activity | |
Protein Interactions | Binding affinity studies |
Case Studies
Study on Enzyme Inhibition
A study investigated the inhibitory effects of this compound on human purine nucleoside phosphorylase (PNP). The compound demonstrated significant inhibition at low concentrations, suggesting potential therapeutic applications in treating T-cell related diseases. The binding affinity was assessed using kinetic assays, indicating that structural modifications could enhance its efficacy further.
Research Findings
Recent research highlighted the synthesis of various analogs of this compound to evaluate their biological activities. These studies focused on modifying the hydroxyl groups to improve binding affinity and selectivity toward specific enzymes.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Dioxepane Ring: This can be achieved through cyclization reactions involving suitable precursors.
- Hydroxylation: Introducing hydroxyl groups via oxidation reactions enhances the compound's biological activity.
- Purification: Techniques such as chromatography are employed to isolate the desired product with high purity.
Table 2: Synthesis Overview
Step | Method | Notes |
---|---|---|
Cyclization | Ring-closing reactions | Requires specific conditions |
Hydroxylation | Oxidative processes | Enhances biological activity |
Purification | Chromatography | Ensures high purity |
Properties
Molecular Formula |
C6H12O3 |
---|---|
Molecular Weight |
132.16 g/mol |
IUPAC Name |
1,4-dioxepan-2-ylmethanol |
InChI |
InChI=1S/C6H12O3/c7-4-6-5-8-2-1-3-9-6/h6-7H,1-5H2 |
InChI Key |
MUONEGYMUDJCKW-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(OC1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.